molecular formula C35H49NO12 B608182 Diesaconitine CAS No. 16298-90-1

Diesaconitine

Cat. No.: B608182
CAS No.: 16298-90-1
M. Wt: 675.77
InChI Key: MGTJNQWIXFSPLC-DMCHUPBKSA-N
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Description

Diesaconitine, also known as Jesaconitine, is a diterpenoid alkaloid derived from the Aconitum species. It is an analog of Aconitine and shares similar structural features and biological activities. This compound is known for its potent pharmacological effects, including analgesic, anti-inflammatory, and cardiotonic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diesaconitine involves several steps, starting from naturally occurring precursors. The process typically includes the extraction of Aconitine from Aconitum plants, followed by chemical modifications to introduce specific functional groups. Key steps in the synthesis include hydroxylation, esterification, and cyclization reactions .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry have enabled the development of more efficient methods for producing this compound. These methods often involve the use of advanced catalysts and optimized reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: Diesaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, each with potentially distinct pharmacological properties .

Scientific Research Applications

Diesaconitine has a wide range of scientific research applications, including:

Mechanism of Action

Diesaconitine exerts its effects primarily by interacting with voltage-dependent sodium-ion channels in excitable tissues such as cardiac and skeletal muscles and neurons. This interaction leads to the modulation of ion flow, which can affect cellular excitability and signal transmission. Additionally, this compound has been shown to influence mitochondrial function and induce apoptosis in certain cell types .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its relatively lower toxicity compared to Aconitine makes it a more attractive candidate for therapeutic applications .

Properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO12/c1-8-36-15-32(16-42-3)21(38)13-22(44-5)34-20-14-33(41)29(47-31(40)18-9-11-19(43-4)12-10-18)23(20)35(48-17(2)37,28(39)30(33)46-7)24(27(34)36)25(45-6)26(32)34/h9-12,20-30,38-39,41H,8,13-16H2,1-7H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29-,30+,32+,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTJNQWIXFSPLC-DMCHUPBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16298-90-1
Record name Jesaconitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JESACONITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AR7G4VMN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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